REACTION_SMILES
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[CH3:3][N:4]([CH3:5])[CH:6]=[O:7].[Cl:8][c:9]1[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]1.[H-:1].[NH2:16][c:17]1[c:18]([N+:24](=[O:25])[O-:26])[cH:19][cH:20][c:21]([Cl:23])[cH:22]1.[Na+:2].[OH2:27]>>[Cl:8][c:9]1[cH:10][cH:11][c:12]([O:15][c:21]2[cH:20][cH:19][c:18]([N+:24](=[O:25])[O-:26])[c:17]([NH2:16])[cH:22]2)[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1cc(Oc2ccc(Cl)cc2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |